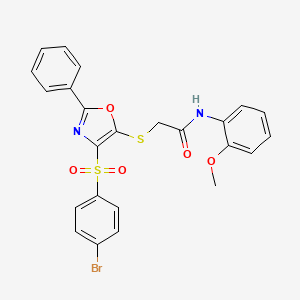![molecular formula C14H10Cl2N2O4S B2844795 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline CAS No. 321434-02-0](/img/structure/B2844795.png)
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline” is a chemical compound with the CAS Number: 321434-02-0. It has a molecular weight of 373.22 and its IUPAC name is 3,4-dichloro-N-[(E)-2-nitro-2-(phenylsulfonyl)ethenyl]aniline .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C14H10Cl2N2O4S . The InChI Code for this compound is 1S/C14H10Cl2N2O4S/c15-12-7-6-10 (8-13 (12)16)17-9-14 (18 (19)20)23 (21,22)11-4-2-1-3-5-11/h1-9,17H/b14-9+ .Unfortunately, additional physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Optically active syn-α-amidoalkylphenyl sulfones can be prepared from chiral aldehydes under anhydrous conditions using benzenesulfinic acid. These compounds, through a series of reactions involving basic conditions and sodium methanenitronate, yield nitro adducts with high anti diastereoselectivity. The resultant nitro derivatives can undergo further reactions, including a Nef reaction followed by methylation, to produce optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives are crucial for synthesizing biologically active compounds, showcasing the versatility and applicability of compounds within the same class as N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline in synthetic organic chemistry and drug discovery (Foresti et al., 2003).
Antimicrobial Activity
Research on novel chalcone derivatives, including those related to N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline, demonstrates antimicrobial activity against various species such as Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. These findings indicate the potential of these compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Patel & Patel, 2012).
Environmental and Analytical Chemistry
The study of photooxidation of compounds similar to N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline, such as 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide, contributes to our understanding of environmental chemistry, particularly in water treatment and pollution control. These compounds can form nitroso- and nitro-products upon irradiation, highlighting the chemical processes that may occur in water bodies and the need for effective treatment methods to prevent environmental contamination (Miller & Crosby, 1983).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4S/c15-12-7-6-10(8-13(12)16)17-9-14(18(19)20)23(21,22)11-4-2-1-3-5-11/h1-9,17H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBZUCGNDHWLIN-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=C(C=C2)Cl)Cl)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-benzyl-3-(thiomorpholine-4-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2844715.png)
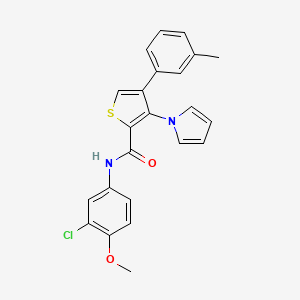
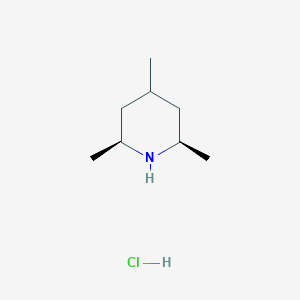
![N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2844719.png)

![2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2844721.png)
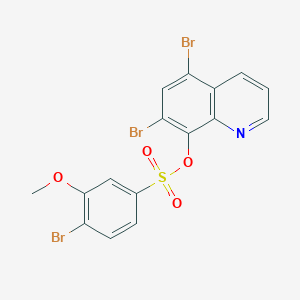

![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)
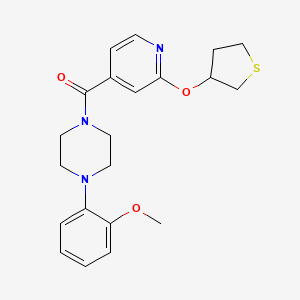
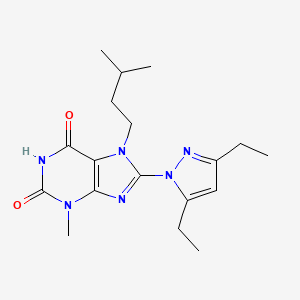
![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2844733.png)
